molecular formula C8H8ClNO2 B1582052 2-Amino-2-(4-chlorophenyl)acetic acid CAS No. 6212-33-5

2-Amino-2-(4-chlorophenyl)acetic acid

Cat. No. B1582052
CAS RN: 6212-33-5
M. Wt: 185.61 g/mol
InChI Key: QGJGBYXRJVIYGA-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chlorophenyl)acetic acid is a derivative of glycine . It is a useful organic compound that can be used in life science research . The CAS number for this compound is 6212-33-5 .


Molecular Structure Analysis

The molecular formula of 2-Amino-2-(4-chlorophenyl)acetic acid is C8H8ClNO2 . The molecular weight is 185.61 .


Physical And Chemical Properties Analysis

2-Amino-2-(4-chlorophenyl)acetic acid has a density of 1.4±0.1 g/cm3 . It has a boiling point of 328.8±32.0 °C at 760 mmHg . The melting point is 220-230°C . The flash point is 152.7±25.1 °C .

Scientific Research Applications

  • Pharmaceutical Research

    • “2-Amino-2-(4-chlorophenyl)acetic acid” is a derivative of Glycine . Glycine derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The outcomes obtained from the use of this compound in pharmaceutical research are not specified in the source .
  • Synthesis of Indole Derivatives

    • Compounds like “2-Amino-2-(4-chlorophenyl)acetic acid” have been used in the synthesis of indole derivatives .
    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The outcomes obtained from the use of this compound in the synthesis of indole derivatives are not specified in the source .
  • Synthesis of Phenylacetoxy Cellulosics

    • “2-Chlorophenylacetic acid”, a similar compound, has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The outcomes obtained from the use of this compound in the synthesis of phenylacetoxy cellulosics are not specified in the source .
  • Anticancer Properties

    • “4-Chlorophenylacetic acid”, another similar compound, possesses anticancer properties . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The outcomes obtained from the use of this compound in the treatment of estrogen-sensitive breast cancer are not specified in the source .
  • Inflammation Inhibition

    • Compounds similar to “2-Amino-2-(4-chlorophenyl)acetic acid” have shown significant inflammation inhibition .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The outcomes obtained from the use of this compound in inflammation inhibition are not specified in the source .
  • Simulation Visualizations
    • “2-((4-Chlorophenyl)amino)acetic acid”, a similar compound, has been used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The outcomes obtained from the use of this compound in simulation visualizations are not specified in the source .

Safety And Hazards

This compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Amino acids and their derivatives, including 2-Amino-2-(4-chlorophenyl)acetic acid, have been commercially used as ergogenic supplements . They are recognized to be beneficial as ergogenic dietary substances . Therefore, future research could focus on exploring their potential benefits and applications in various fields, such as sports nutrition and health supplements.

properties

IUPAC Name

2-amino-2-(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJGBYXRJVIYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863712
Record name Benzeneacetic acid, .alpha.-amino-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Benzeneacetic acid, .alpha.-amino-4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Amino-2-(4-chlorophenyl)acetic acid

CAS RN

6212-33-5, 43189-37-3
Record name α-Amino-4-chlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6212-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzeneacetic acid, alpha-amino-4-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-amino-4-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-amino-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-amino-4-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amino(4-chlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4-Chlorophenyl)glycine, DL-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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